5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione
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Overview
Description
5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione: is a chemical compound with the molecular formula C14H6Cl2N2O4 and a molecular weight of 337.121 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative under reflux conditions in a suitable solvent such as toluene . The reaction is usually catalyzed by an acid or base to facilitate the formation of the isoindole-1,3-dione ring structure .
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole-1,3-diones.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors. It has shown promise in preliminary studies as an anticonvulsant and antipsychotic agent .
Medicine: In medicine, derivatives of isoindole-1,3-dione have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy and Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior . Additionally, it may inhibit the aggregation of β-amyloid proteins, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
- 5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione
- 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
- N-isoindoline-1,3-diones
Comparison: Compared to other similar compounds, 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the nitro group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C14H6Cl2N2O4 |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
5,6-dichloro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-1-3-8(4-2-7)18(21)22/h1-6H |
InChI Key |
VOXUPMNDPYEYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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